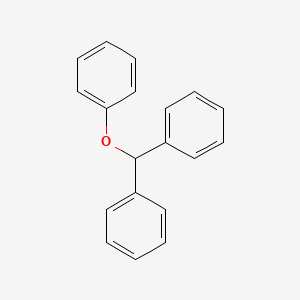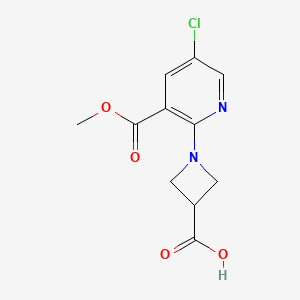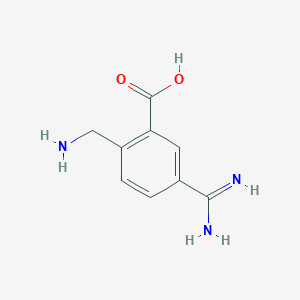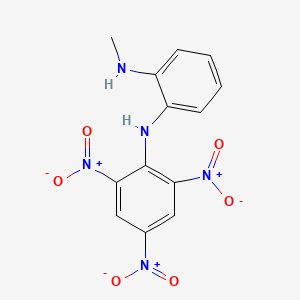
Diphenylmethyl phenyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diphenylmethyl phenyl ether is an organic compound with the chemical formula C13H12O. It is a colorless liquid that is insoluble in water but soluble in organic solvents. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diphenylmethyl phenyl ether can be synthesized through several methods. One common method involves the reaction of diphenylmethanol with phenol in the presence of an acid catalyst. The reaction proceeds as follows:
C6H5CH(OH)C6H5+C6H5OH→C6H5CH(OC6H5)C6H5+H2O
Another method involves the Williamson ether synthesis, where diphenylmethyl chloride reacts with sodium phenoxide:
C6H5CH(Cl)C6H5+C6H5ONa→C6H5CH(OC6H5)C6H5+NaCl
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the Williamson ether synthesis due to its efficiency and high yield. The reaction is carried out in a controlled environment to ensure the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Diphenylmethyl phenyl ether undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form diphenylmethyl phenyl ketone.
Reduction: It can be reduced to diphenylmethane and phenol.
Substitution: It can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration and bromine (Br2) for halogenation are commonly used.
Major Products Formed
Oxidation: Diphenylmethyl phenyl ketone.
Reduction: Diphenylmethane and phenol.
Substitution: Nitro-diphenylmethyl phenyl ether and bromo-diphenylmethyl phenyl ether.
Scientific Research Applications
Diphenylmethyl phenyl ether has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the study of enzyme interactions and protein folding.
Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers, resins, and as a stabilizer in various formulations.
Mechanism of Action
The mechanism of action of diphenylmethyl phenyl ether involves its interaction with molecular targets through its ether linkage. It can act as a nucleophile in substitution reactions and as an electrophile in oxidation reactions. The pathways involved include the formation of intermediate complexes that facilitate the desired chemical transformations.
Comparison with Similar Compounds
Similar Compounds
Diphenyl ether: Similar in structure but lacks the additional phenyl group.
Phenyl ether: Contains only one phenyl group attached to the ether oxygen.
Benzyl phenyl ether: Has a benzyl group instead of a diphenylmethyl group.
Uniqueness
Diphenylmethyl phenyl ether is unique due to its stability and the presence of three phenyl groups, which enhance its reactivity and make it suitable for a broader range of applications compared to its simpler counterparts.
Properties
CAS No. |
4733-41-9 |
|---|---|
Molecular Formula |
C19H16O |
Molecular Weight |
260.3 g/mol |
IUPAC Name |
benzhydryloxybenzene |
InChI |
InChI=1S/C19H16O/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)20-18-14-8-3-9-15-18/h1-15,19H |
InChI Key |
BIGLUPIBMMXMLB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)OC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-Butyl 4-(2,7-dichloropyrido[4,3-d]pyrimidin-4-yl)piperazine-1-carboxylate](/img/structure/B13931966.png)


![Benzoic acid, 4-[[2-(acetylamino)-4-[bis(3-methoxy-3-oxopropyl)amino]phenyl]azo]-, methyl ester](/img/structure/B13931983.png)




![Acetic acid, 2-[4-[[5-amino-2-[2,4-bis(1,1-dimethylpropyl)phenoxy]benzoyl]amino]phenyl]hydrazide](/img/structure/B13932003.png)
![Benzenamine, 4-[[2-chloro-4-[(4-methyl-2-nitrophenyl)azo]phenyl]azo]-2-methyl-](/img/structure/B13932005.png)
![1-[(4-Ethoxyphenyl)methyl]-5-iodo-4-methoxy-2-methylbenzene](/img/structure/B13932012.png)


